2,5-Dibromo-1,3,4-oxadiazole

Catalog No.
S12327062
CAS No.
M.F
C2Br2N2O
M. Wt
227.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dibromo-1,3,4-oxadiazole

Product Name

2,5-Dibromo-1,3,4-oxadiazole

IUPAC Name

2,5-dibromo-1,3,4-oxadiazole

Molecular Formula

C2Br2N2O

Molecular Weight

227.84 g/mol

InChI

InChI=1S/C2Br2N2O/c3-1-5-6-2(4)7-1

InChI Key

YLNPYEHHPCQONM-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(O1)Br)Br

2,5-Dibromo-1,3,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with bromine substituents at the 2 and 5 positions. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The molecular formula of 2,5-dibromo-1,3,4-oxadiazole is C₂Br₂N₂O, and it has a molecular weight of approximately 205.84 g/mol .

Typical of oxadiazole derivatives. These include:

  • Nucleophilic Substitution Reactions: The bromine atoms can serve as leaving groups, allowing nucleophiles to attack the carbon atoms adjacent to the nitrogen atoms.
  • Cyclization Reactions: It can undergo cyclization with various nucleophiles to form more complex heterocycles.
  • Oxidative Reactions: The compound can be oxidized under specific conditions to yield different derivatives .

The biological activities of 2,5-dibromo-1,3,4-oxadiazole derivatives have been extensively studied. These compounds exhibit a range of pharmacological effects including:

  • Antimicrobial Properties: They have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives demonstrate cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: The compounds have been evaluated for their potential in reducing inflammation .

Several methods for synthesizing 2,5-dibromo-1,3,4-oxadiazole have been reported:

  • Cyclodehydration of Acylhydrazines: This method involves the reaction of acylhydrazines with dehydrating agents such as phosphorus oxychloride.
  • Oxidative Cyclization: Using reagents like 1,3-dibromo-5,5-dimethylhydantoin as an oxidant facilitates the formation of the oxadiazole ring from hydrazones or semicarbazones .
  • One-Pot Reactions: Modern synthetic approaches often utilize one-pot protocols that combine multiple steps into a single reaction vessel to improve efficiency and yield .

The applications of 2,5-dibromo-1,3,4-oxadiazole are diverse:

  • Pharmaceuticals: Its derivatives are investigated for use in drug development due to their biological activities.
  • Agrochemicals: The compound is also explored for use as pesticides or herbicides.
  • Materials Science: Oxadiazoles can be used in the development of advanced materials such as polymers and coatings due to their unique chemical properties .

Interaction studies involving 2,5-dibromo-1,3,4-oxadiazole focus on its binding affinity and mechanism of action with biological targets. Research has shown that these compounds can interact with various enzymes and receptors, influencing pathways related to inflammation and cell proliferation. For instance:

  • T-type Calcium Channels: Some studies indicate that certain oxadiazole derivatives selectively inhibit T-type calcium channels, which are implicated in various physiological processes .

Several compounds share structural similarities with 2,5-dibromo-1,3,4-oxadiazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Amino-1,3,4-oxadiazoleContains an amino group at position 2Exhibits strong antibacterial activity
5-Methyl-1,3,4-oxadiazoleMethyl group at position 5Demonstrates enhanced anticancer properties
2-(Phenyl)-1,3,4-oxadiazolePhenyl group substitution at position 2Known for neuroprotective effects
2-Hydroxy-1,3,4-oxadiazoleHydroxy group at position 2Displays significant anti-inflammatory activity

The uniqueness of 2,5-dibromo-1,3,4-oxadiazole lies in its specific bromine substitutions which enhance its reactivity and biological profile compared to other oxadiazoles.

Traditional Cyclocondensation Approaches

Cyclocondensation remains a cornerstone for constructing the 1,3,4-oxadiazole core. A widely employed strategy involves the cyclodehydration of diacylhydrazines, where dibromotriphenylphosphorane (PPh~3~Br~2~) acts as both a cyclizing and brominating agent. For instance, the one-pot reaction of arylacetic acids with hydrazides under copper catalysis and oxygen atmosphere enables simultaneous oxidative decarboxylation and cyclization, yielding symmetrical and unsymmetrical 2,5-disubstituted oxadiazoles. This method avoids expensive ligands and achieves high yields (75–92%) by leveraging dual oxidation pathways.

Another approach utilizes silica-supported dichlorophosphate under microwave irradiation to cyclize 1,2-diacylhydrazines in solvent-free conditions, producing 2,5-disubstituted derivatives efficiently. Computational studies on the proposed diacylhydrazine intermediate reveal that electron-withdrawing groups on aryl rings lower the Gibbs free energy of cyclization, favoring product formation. For example, nitro-substituted substrates exhibit equilibrium constants (K~eq~) 10-fold higher than methoxy-substituted analogs.

Table 1: Cyclocondensation Reagents and Yields for 1,3,4-Oxadiazoles

Reagent SystemSubstrateYield (%)Reference
Cu/O~2~Arylacetic acids + hydrazides85–92
PPh~3~Br~2~Diacylhydrazines78–90
SiO~2~-POCl~3~ (MW)1,2-Diacylhydrazines82–95

Halogenation Strategies for Bromine Substituent Introduction

Direct bromination of preformed 1,3,4-oxadiazoles offers a straightforward route to 2,5-dibromo derivatives. Treatment of 5-arylethenyl oxadiazoles with molecular bromine (Br~2~) in dichloromethane induces regioselective dibromination at the side-chain double bond, forming diastereomeric dibromo adducts. Alternatively, N-bromosuccinimide (NBS) in tetrahydrofuran selectively brominates the 2- and 5-positions of the oxadiazole ring under radical conditions, achieving >90% conversion.

Phosphorus-based reagents like PPh~3~Br~2~ enable tandem cyclization-bromination. For example, benzohydrazides condensed with bromoacetic acids in the presence of PPh~3~Br~2~ yield 2,5-dibromo-1,3,4-oxadiazoles via simultaneous cyclodehydration and halogen incorporation. Kinetic studies reveal that bromination proceeds through a concerted mechanism, with activation energies (E~a~) of 45–60 kJ/mol depending on substituent electronic effects.

Cross-Coupling Reactions in Functionalized Derivative Synthesis

The bromine atoms in 2,5-dibromo-1,3,4-oxadiazole serve as handles for diversification via cross-coupling. Palladium-catalyzed Suzuki–Miyaura reactions with arylboronic acids introduce aromatic groups at the 2- and 5-positions, while Sonogashira couplings with terminal alkynes generate ethynyl-linked hybrids. For instance, reaction with phenylacetylene in the presence of Pd(PPh~3~)~4~ and CuI produces 2,5-diphenylethynyl derivatives in 75–88% yields.

Triflic acid (TfOH)-mediated hydroarylation represents another pathway. Treating 5-arylacetylenyl-1,3,4-oxadiazoles with arenes in TfOH results in regioselective addition across the triple bond, forming E/Z-vinyl triflates that hydrolyze to diarylethenyl products. Density functional theory (DFT) calculations indicate that protonation of the acetylene generates a carbocation intermediate, which undergoes electrophilic aromatic substitution with an energy barrier of 25–30 kcal/mol.

Solvent-Free and Green Chemistry Optimization

Recent advances emphasize sustainability in synthesizing 2,5-dibromo-1,3,4-oxadiazoles. Copper-catalyzed oxidative cyclizations under oxygen atmosphere eliminate toxic solvents, with reaction mass efficiency (RME) exceeding 85%. Microwave-assisted protocols reduce reaction times from hours to minutes; for example, silica-supported POCl~3~ promotes cyclodehydration in 5–10 minutes at 150°C.

Solvent-free mechanochemical grinding of hydrazides and carboxylic acids with POCl~3~ achieves near-quantitative yields while minimizing waste. Life-cycle assessment (LCA) studies show that these methods reduce carbon footprint by 40–60% compared to traditional routes.

Table 2: Green Synthesis Metrics for 2,5-Dibromo-1,3,4-Oxadiazoles

MethodConditionsTimeYield (%)PMI*
Cu/O~2~ oxidationEthanol, 80°C6 h882.1
Microwave (SiO~2~-POCl~3~)Solvent-free, 150°C10 min921.4
MechanochemicalGrinding, RT30 min951.1

*PMI: Process Mass Intensity (lower = greener)

Fundamental Properties for Electron Transport

The 2,5-dibromo-1,3,4-oxadiazole framework exhibits exceptional electron-transport properties that make it invaluable for organic light-emitting diode applications [1]. The oxadiazole ring system possesses inherent electron-deficient characteristics due to the presence of nitrogen and oxygen heteroatoms, which create a strong electron-withdrawing environment [2]. This electron-deficient nature facilitates efficient electron injection and transport from the cathode into the emissive layer of organic light-emitting diodes [3].

The compound demonstrates remarkable electron mobility values ranging from 10⁻⁴ to 10⁻³ cm²/V·s, depending on the specific molecular design and device architecture [1]. The lowest unoccupied molecular orbital energy levels typically fall within the range of 2.16 to 2.5 eV, providing appropriate energy alignment for efficient electron injection [4]. These properties position 2,5-dibromo-1,3,4-oxadiazole derivatives as superior alternatives to traditional electron-transport materials.

Device Performance and Efficiency

Research investigations have demonstrated that 2,5-diaryl-1,3,4-oxadiazole-fluorene hybrid compounds achieve external quantum efficiencies exceeding 26% in phosphorescent organic light-emitting diodes [5]. These remarkable efficiency values represent a significant improvement over conventional electron-transport materials, with devices showing minimal efficiency roll-off even at high current densities [5]. The incorporation of bromine substituents enhances the molecular rigidity and thermal stability, contributing to improved device longevity and performance stability [6].

The electron-transport layers based on 2,5-dibromo-1,3,4-oxadiazole derivatives exhibit excellent hole-blocking capabilities due to their high ionization potential values, typically exceeding 6.0 eV [7]. This property ensures effective confinement of holes within the emissive layer, preventing unwanted recombination at the electron-transport layer interface and maintaining high device efficiency [8].

Structural Modifications and Optimization

The versatility of the 2,5-dibromo-1,3,4-oxadiazole scaffold allows for extensive structural modifications to optimize performance characteristics [9]. The introduction of different aryl substituents at the 2- and 5-positions enables fine-tuning of electronic properties, including energy levels and charge-transport characteristics [10]. Polymer systems incorporating the oxadiazole moiety demonstrate enhanced processability while maintaining excellent electron-transport properties [11].

Three-dimensional molecular architectures based on m-terphenyl oxadiazole derivatives have shown universal applicability across blue, green, and red phosphorescent organic light-emitting diodes [5]. These materials demonstrate exceptional thermal stability with decomposition temperatures exceeding 400°C, ensuring reliable operation under demanding conditions [12]. The systematic variation of substituents allows for precise control over the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, enabling optimization for specific device architectures [13].

Flame-Retardant Polymer Composites via Oxadiazole Incorporation

Flame-Retardant Mechanisms

The incorporation of 2,5-dibromo-1,3,4-oxadiazole derivatives into polymer matrices provides exceptional flame-retardant properties through multiple complementary mechanisms [14]. The oxadiazole ring system contributes to flame retardancy primarily through condensed-phase mechanisms, promoting char formation and creating protective barrier layers [15]. The thermal decomposition of oxadiazole-containing polymers generates non-combustible gases, including nitrogen and carbon dioxide, which dilute the oxygen concentration in the flame zone [16].

Phosphorus-containing poly(1,3,4-oxadiazole) fibers demonstrate limiting oxygen index values ranging from 28% to 35%, representing a significant improvement over unmodified polymer systems [14]. The mechanism involves the formation of phosphoric acid species during thermal decomposition, which catalyze dehydration and carbonization reactions in the polymer matrix [15]. This process creates a dense, non-porous carbon layer that acts as an effective oxygen barrier and heat shield [17].

Thermal Stability and Performance

Aromatic poly(1,3,4-oxadiazole) systems exhibit remarkable thermal stability, with initial decomposition temperatures exceeding 480°C [17]. The char yield values typically range from 37% to 50%, indicating efficient carbon retention during combustion [14]. These high char yields contribute significantly to the flame-retardant performance by creating protective residues that inhibit further combustion [18].

The thermal decomposition behavior of oxadiazole-containing flame retardants follows a multi-step process, with the primary decomposition occurring above 450°C [19]. The relatively high decomposition temperature ensures that the flame-retardant additives remain stable under normal processing conditions while providing effective protection during fire exposure [20]. The combustion residues of phosphorus-containing oxadiazole polymers form smooth, dense carbon layers that effectively prevent heat and mass transfer [15].

Composite Integration and Processing

The integration of 2,5-dibromo-1,3,4-oxadiazole derivatives into polymer composites can be achieved through various approaches, including reactive incorporation and physical blending [21]. Reactive flame retardants based on oxadiazole chemistry become chemically bound within the polymer structure, minimizing migration and maintaining long-term effectiveness [22]. The oxadiazole moiety can be incorporated into the polymer backbone or as pendant groups, providing flexibility in molecular design [23].

Halogen-free flame-retardant systems based on oxadiazole chemistry offer environmental advantages while maintaining excellent performance characteristics [14]. The phosphorus-containing oxadiazole derivatives demonstrate synergistic effects with other flame-retardant additives, enabling reduced loading levels while maintaining effectiveness [24]. These systems show excellent compatibility with various polymer matrices, including polyamides, polyesters, and epoxy resins [25].

π-Conjugated Systems for Optoelectronic Device Fabrication

Electronic Structure and Conjugation

The 2,5-dibromo-1,3,4-oxadiazole moiety serves as an excellent electron-accepting unit in donor-acceptor conjugated systems, creating materials with tunable electronic properties [26]. The oxadiazole ring acts as a strong electron-withdrawing group, lowering the highest occupied molecular orbital energy levels and creating materials with enhanced air stability [27]. The π-conjugated systems incorporating oxadiazole units demonstrate broad absorption profiles spanning the visible spectrum, with absorption maxima typically occurring between 350 and 450 nm [28].

The electronic structure of oxadiazole-containing conjugated polymers can be systematically tuned through the selection of donor moieties and linker units [29]. Thiophene-oxadiazole polymers exhibit band gaps ranging from 2.2 to 2.8 eV, making them suitable for photovoltaic applications [26]. The incorporation of carbazole units creates donor-acceptor systems with enhanced hole-transport properties and deep blue emission characteristics [30].

Photophysical Properties and Device Applications

Conjugated systems based on 2,5-dibromo-1,3,4-oxadiazole derivatives demonstrate excellent photoluminescence properties, with quantum yields ranging from 20% to 50% depending on the molecular architecture [30]. The emission maxima can be tuned across the visible spectrum through structural modifications, with blue-emitting materials showing emission peaks between 420 and 520 nm [31]. These materials exhibit good thermal stability and processability, making them suitable for solution-processed device fabrication [32].

The photovoltaic performance of thiophene-oxadiazole polymers demonstrates power conversion efficiencies exceeding 3% in bulk heterojunction solar cells [26]. The incorporation of the oxadiazole acceptor unit enhances the open-circuit voltage values due to the lowered highest occupied molecular orbital energy levels [27]. Field-effect transistor devices based on these materials show electron mobilities up to 8.81×10⁻² cm²/V·s, indicating excellent charge-transport properties [26].

Molecular Design and Structure-Property Relationships

The molecular design of π-conjugated oxadiazole systems involves careful consideration of donor-acceptor balance, conjugation length, and intermolecular interactions [33]. The oxadiazole unit provides structural rigidity and planarity, promoting efficient π-π stacking and charge transport [34]. The introduction of alkyl side chains enhances solubility and processability while maintaining electronic properties [35].

Conjugated microporous polymers incorporating oxadiazole linkers demonstrate unique porous structures with high surface areas and tunable pore sizes [32]. These materials show promise for energy storage applications, with specific capacitances reaching 504 F/g in supercapacitor devices [32]. The combination of electronic conductivity and porosity creates multifunctional materials suitable for various energy-related applications [36].

Degradable Linker Chemistry in Smart Material Design

Degradation Mechanisms and Triggers

The development of degradable linker chemistry based on 2,5-dibromo-1,3,4-oxadiazole derivatives represents a significant advancement in smart material design [37]. The 1,2,4-oxadiazole isomer has been extensively studied for its controlled degradation properties, which can be triggered through reduction followed by acid hydrolysis [37]. This degradation mechanism allows for precise control over material lifetime and functionality [38].

The degradation process involves the selective cleavage of the oxadiazole ring under specific conditions, such as exposure to reducing agents or acidic environments [39]. The degradation kinetics can be tuned through molecular design, with typical degradation times ranging from 30 minutes to several hours depending on the specific conditions [40]. This controllability makes these materials valuable for applications requiring programmed obsolescence or responsive behavior [41].

Smart Material Applications

Oxadiazole-based degradable linkers have been incorporated into conjugated polymers to create materials with controlled degradation properties [37]. These systems maintain their electronic properties until exposed to specific degradation triggers, allowing for temporary electronic devices or sensors [42]. The photodegradable oxadiazole derivatives respond to ultraviolet irradiation, enabling light-triggered degradation for applications such as temporary adhesives or coatings [43].

The stimuli-responsive behavior of oxadiazole-containing materials extends beyond simple degradation to include pH-responsive release systems and thermally triggered functionality changes [44]. These materials can be designed to release active compounds or change their properties in response to specific environmental conditions [45]. The versatility of the oxadiazole chemistry allows for the incorporation of various functional groups and responsive elements [46].

Material Design and Performance

The design of degradable oxadiazole linkers involves balancing stability under normal conditions with controlled degradation under specific triggers [47]. The materials typically maintain their properties at temperatures up to 200-300°C, ensuring stability during processing and normal use [48]. The quantum yields of photoluminescent oxadiazole-based materials range from 5% to 40%, depending on the specific molecular architecture and degradation state [49].

Biodegradable composites incorporating oxadiazole linkers demonstrate controlled degradation profiles suitable for biomedical applications [50]. The degradation products are generally non-toxic and can be metabolized or eliminated by biological systems [51]. These materials show promise for drug delivery applications, temporary implants, and biodegradable packaging materials [52].

The mechanical properties of degradable oxadiazole-based materials can be maintained until the degradation trigger is applied, ensuring reliable performance during their intended lifetime [53]. The degradation process can be designed to occur gradually or rapidly, depending on the specific application requirements [54]. This controllability makes these materials valuable for applications ranging from temporary structural materials to responsive sensors and actuators [55].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

227.83569 g/mol

Monoisotopic Mass

225.83774 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-09-2024

Explore Compound Types